(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63069-05-6 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-3-yl)acetic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-8-7-13-10(14-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) |
InChI Key |
DHIZOSFMDGSDDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1,4 Dioxaspiro 4.5 Decan 2 Yl Acetic Acid and Its Derivatives
Chemo- and Regioselective Construction of the 1,4-Dioxaspiro[4.5]decane Scaffold
The formation of the 1,4-dioxaspiro[4.5]decane ring system is a critical step in the synthesis of the target molecule. This section explores various modern synthetic methods to achieve this, including classical acid catalysis and more recent energy-efficient techniques.
Ketalization Reactions for Spiroketal Formation
Ketalization, the reaction between a ketone and a diol, is the cornerstone for synthesizing the 1,4-dioxaspiro[4.5]decane structure. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of this transformation.
A well-established method for the synthesis of a derivative of the target compound, specifically (2S)-2-(3-Oxo-1,4-dioxaspiro-[4.5]decan-2-yl)ethanoic acid, involves the acid-catalyzed reaction of L-(-)-malic acid with cyclohexanone (B45756). nih.gov In a typical procedure, L-(-)-malic acid is suspended in a dry ether solvent and cooled. Freshly distilled cyclohexanone and a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), are then added. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature over several hours. Following an aqueous workup and purification by recrystallization, the desired spiroketal product can be obtained in high yield. nih.gov
Table 1: Synthesis of (2S)-2-(3-Oxo-1,4-dioxaspiro-[4.5]decan-2-yl)ethanoic acid nih.gov
| Reactants | Catalyst | Solvent | Reaction Time | Yield |
| L-(-)-malic acid, Cyclohexanone | BF₃·OEt₂ | Dry Ether | 1 hour at 0 °C, then 12 hours at room temperature | 83% |
This approach demonstrates a direct and effective way to form the spiroketal ring system while incorporating the core structure that can be a precursor to the acetic acid side chain.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reaction rates and improving yields. This methodology has been successfully applied to the synthesis of spiroketal derivatives from long-chain diols. In a notable example, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate was synthesized from methyl 9,10-dihydroxyoctadecanoate and cyclohexanone using a sonochemical approach. researchgate.net
The reaction is carried out in the presence of a montmorillonite (B579905) KSF catalyst. The use of ultrasound significantly reduces the reaction time compared to conventional heating methods. This enhanced efficiency is attributed to the phenomenon of acoustic cavitation, which promotes better mixing and mass transfer. The synthesis yielded the target spiroketal as a yellow viscous liquid. researchgate.net
Table 2: Sonochemical Synthesis of a 1,4-Dioxaspiro[4.5]decane Derivative researchgate.net
| Diol | Ketone | Catalyst | Method | Reaction Time | Yield |
| Methyl 9,10-dihydroxyoctadecanoate | Cyclohexanone | Montmorillonite KSF | Sonochemical | 45 minutes | 45.12% |
This method highlights the potential of sonochemistry for the efficient synthesis of complex spiroketals, particularly those derived from less reactive long-chain diols.
Microwave-assisted organic synthesis has gained considerable attention as a green and efficient method for conducting chemical transformations. capes.gov.br This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. The synthesis of various spiro heterocyclic compounds has been shown to be amenable to microwave-assisted protocols. researchgate.net
While a specific microwave-assisted synthesis for "(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid" is not detailed in the reviewed literature, the general principles of microwave-assisted ketalization are well-established. Such a protocol would typically involve mixing the diol and cyclohexanone with a suitable acid catalyst in a solvent that absorbs microwave radiation efficiently. The reaction vessel is then subjected to microwave irradiation at a controlled temperature and pressure for a short period. This rapid and uniform heating can significantly accelerate the formation of the dioxaspiro system. The efficiency of this method makes it an attractive strategy for the rapid optimization of reaction conditions and the synthesis of libraries of spiroketal derivatives.
Convergent and Linear Synthesis Pathways to the Acetic Acid Moiety
The introduction of the acetic acid group is a key challenge in the synthesis of the target molecule. This can be achieved through either a convergent approach, where the side chain is attached to a pre-formed spiroketal, or a linear approach, where the spiroketal is formed from a precursor that already contains the acetic acid or a progenitor thereof.
Information regarding the synthesis of "this compound" specifically through pathways involving pre-functionalized cyclohexane (B81311) derivatives is not extensively available in the reviewed scientific literature. The predominant strategies focus on constructing the spiroketal ring from acyclic precursors that already contain the necessary carbon framework for the acetic acid side chain, as exemplified by the use of L-(-)-malic acid.
However, a theoretical linear approach could involve starting with a cyclohexane derivative that already bears a protected acetic acid moiety. For instance, a suitably substituted cyclohexanone with a protected carboxymethyl group could be envisioned as a starting material. This pre-functionalized cyclohexane could then undergo a ketalization reaction with an appropriate diol to form the desired 1,4-dioxaspiro[4.5]decane scaffold. The final step would then be the deprotection of the carboxylic acid group. This strategy would offer a different retrosynthetic disconnection and could be advantageous depending on the availability of the starting pre-functionalized cyclohexane. Further research would be required to develop and validate such a synthetic route.
Post-Cyclization Introduction of the Acetic Acid Side Chain
One strategic approach to the synthesis of this compound involves the initial formation of the spiroketal core, followed by the introduction of the acetic acid side chain. This method offers flexibility in the synthesis of various derivatives. A key intermediate in this approach is 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane, which can be derived from 2-acetylcyclohexanone (B32800). researchgate.net The synthesis begins with the protection of the ketone in 2-acetylcyclohexanone as an ethylene (B1197577) ketal, followed by the formation of a hydrazone and subsequent iodination to yield the iodoalkene. researchgate.net
This iodoalkene serves as a versatile precursor for the introduction of the acetic acid moiety through palladium-catalyzed carbonylation reactions. researchgate.net For instance, aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane with various amines in the presence of a palladium catalyst can afford a range of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. researchgate.net Subsequent hydrolysis of the amide or the corresponding ester, obtained through alkoxycarbonylation, would furnish the desired this compound.
A notable synthesis of a related spiroketal, (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, was achieved as an intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids. nih.govnih.gov This compound was synthesized from (S)-malic acid and cyclohexanone. nih.gov The reaction involves the formation of the 1,4-dioxaspiro[4.5]decane skeleton through the reaction of the cyclohexylidene group with the two hydroxyl groups of the malic acid. nih.gov
| Starting Material | Reagents | Product | Yield (%) | Ref. |
| (S)-Malic acid | Cyclohexanone, Ether | (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid | 83 | nih.gov |
Stereocontrolled Synthesis and Asymmetric Induction in this compound Analogues
The stereochemical complexity of spiroketals presents a significant synthetic challenge, as the spirocyclic structure often contains a stereogenic center at the linking carbon. researchgate.net Consequently, the development of stereocontrolled and asymmetric synthetic methods is of paramount importance.
Enantioselective Synthesis of α-Hydroxyalkanoic Acid Intermediates
The enantioselective synthesis of α-hydroxyalkanoic acids is a crucial step in the preparation of chiral spiroketal building blocks. nih.govnih.gov One effective method involves the enzyme-catalyzed hydrolysis of α-keto esters, coupled with the reduction of the ketone in a single pot process. This has been successfully applied to produce (S)- and (R)-2-hydroxyhex-5-enoic acid and (S)- and (R)-2-hydroxyhept-6-enoic acid in excellent yields and with high enantiomeric excess (>99% ee). lookchem.com Another approach utilizes the reaction of an allyl bromide-indium metal reagent with the hydrate (B1144303) of 8-phenylmenthyl glyoxalate in water to achieve the enantioselective synthesis of (S)-2-hydroxypent-4-enoic acid. lookchem.com
Furthermore, butanediol (B1596017) dehydrogenase from Bacillus clausii has been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones, which are valuable precursors for chiral diols and other fine chemicals. rsc.org
Diastereoselective Control in Spiroketal Formation
Achieving diastereoselective control during the spiroketalization step is critical for the synthesis of a single desired stereoisomer. The formation of spiroketals from keto diols often proceeds under thermodynamic control, favoring the most stable diastereomer, which is often the one benefiting from the anomeric effect. nih.gov However, in cases where multiple stereoisomers have similar energies, achieving high diastereoselectivity can be challenging. nih.gov
Various strategies have been developed to address this challenge. For instance, the use of an iron(0) tricarbonyl diene complex as a planar chiral element can effectively influence the formation of an adjacent spiroketal stereocenter, leading to good to excellent diastereoselectivity. acs.orgresearchgate.net Additionally, acid-mediated methodologies have been developed for the regiodivergent and diastereospecific construction of benzannulated spiroketal skeletons. rsc.org Kinetically controlled spirocyclization reactions of glycal epoxides also provide a powerful tool for the stereocontrolled synthesis of spiroketals, including those with contrathermodynamic configurations. nih.gov
Recent advancements include the use of synergistic gold(I) and Sc(III) catalysis for the ultrafast and highly diastereoselective synthesis of 5,6-benzannulated spiroketals via a [4+2] cycloaddition. acs.org Palladium(II) catalysts have also been employed for the novel stereoselective synthesis of spiroketal structures. elsevierpure.com
| Catalyst/Method | Substrate Type | Key Feature | Diastereoselectivity | Ref. |
| Iron(0) Tricarbonyl Diene Complex | Sulfinyl 1,3-dien-5-ones | Planar chirality influence | Good to excellent | acs.orgresearchgate.net |
| Acid-mediated Cascade | Phenol substrates | Regiodivergent cascade | Diastereomeric specificity | rsc.org |
| Glycal Epoxide Cyclization | Glycal substrates | Kinetic control | Complete stereocontrol | nih.gov |
| Gold(I)/Sc(III) Catalysis | Enol ether & o-quinone methide | Synergistic catalysis, [4+2] cycloaddition | Excellent | acs.org |
| Pd(II) Catalysis | Not specified | Novel stereoselective synthesis | Not specified | elsevierpure.com |
Chiral Auxiliary and Organocatalytic Approaches
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgnih.gov The auxiliary, after guiding the stereoselective transformation, can typically be removed and recycled. wikipedia.org Common chiral auxiliaries are often derived from naturally occurring chiral molecules like amino acids and terpenes. nih.gov Examples include Evans' oxazolidinones and pseudoephedrine amides, which can direct alkylation and aldol (B89426) reactions with high stereocontrol. wikipedia.org The use of chiral auxiliaries is a well-established and reliable method, often chosen in the early stages of drug development. wikipedia.org
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. rice.edunih.gov Chiral phosphoric acids, for example, have been successfully used to catalyze the asymmetric 1,3-dipolar cycloaddition between methyleneindolinones and azomethine ylides, leading to the formation of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity. rice.edu Similarly, quinine-derived bifunctional squaramide catalysts have been found to be effective in the organocatalytic asymmetric synthesis of spirooxindole embedded oxazolidines. nih.gov These organocatalytic approaches often proceed under mild conditions and provide access to complex spirocyclic structures with excellent stereoselectivities. rice.edu
Sequential catalysis, combining a gold catalyst with an iridium catalyst, has enabled the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides to produce spiroketals and spiroaminals with excellent enantioselectivities. nih.gov
Chemical Transformations and Derivatization Strategies for 1,4 Dioxaspiro 4.5 Decan 2 Yl Acetic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of esters, amides, and alcohols, which serve as important intermediates for further functionalization.
Esterification Reactions for Diverse Ester Derivatives
The conversion of the carboxylic acid group of (1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid into various ester derivatives is a fundamental transformation. Standard esterification methods, such as the Fischer-Speier esterification involving an alcohol in the presence of an acid catalyst, can be employed. A notable example is the formation of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate. While direct synthesis protocols for this specific ester from the parent acid are not extensively detailed in the provided search results, its formation can be inferred from general principles of organic chemistry. The reaction would typically involve treating the carboxylic acid with ethanol (B145695) and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
Another relevant transformation is the synthesis of related unsaturated esters, such as ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate chemicalbook.comlibretexts.org. This compound, featuring an exocyclic double bond, highlights the versatility of the spirocyclic scaffold in generating alpha,beta-unsaturated ester systems, which are valuable Michael acceptors in conjugate addition reactions.
The synthesis of other ester derivatives, such as methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, has been achieved from related dihydroxy fatty acids and cyclohexanone (B45756), demonstrating the formation of the spiro-ketal and ester functionalities in a synthetic sequence byjus.com. General reviews on esterification reactions confirm that a wide variety of methods, including enzyme-catalyzed processes, can be applied to secondary metabolites and related complex molecules to produce a diverse range of ester derivatives sigmaaldrich.com.
Table 1: Examples of Esterification Reactions and Derivatives
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| This compound | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Ethyl 2-(1,4-dioxaspiro[4.5]decan-2-yl)acetate | Inferred |
| 1,4-Dioxaspiro[4.5]decan-8-one | Reagents for Wittig or Horner-Wadsworth-Emmons reaction | Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | chemicalbook.comlibretexts.org |
Amide and Peptide Bond Formation
The carboxylic acid functionality of this compound readily undergoes amidation to form a wide range of amide derivatives. These reactions are crucial for introducing nitrogen-containing functionalities and for constructing peptide-like structures. The formation of an amide bond typically requires the activation of the carboxylic acid organic-chemistry.org. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU in the presence of a base masterorganicchemistry.comnuph.edu.ua.
A significant derivative in this class is 2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid, which incorporates an amino group on the cyclohexane (B81311) ring, making it a spirocyclic amino acid analogue harvard.edukhanacademy.org. While the synthesis of this specific compound is noted, detailed procedures often involve multi-step sequences starting from precursors like 1,4-dioxaspiro[4.5]decan-8-one.
The synthesis of related acrylamide (B121943) derivatives, such as 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, has been accomplished through palladium-catalyzed aminocarbonylation reactions organicchemistrytutor.com. Furthermore, the synthesis of complex heterocyclic systems like 1,4,8-triazaspiro[4.5]decan-2-one derivatives utilizes peptide coupling conditions (DIC, HOBt) to form amide bonds within the spirocyclic framework, showcasing the robustness of these methods nih.gov. These examples underscore the broad applicability of modern amide bond-forming reactions to this class of compounds.
Table 2: Reagents for Amide and Peptide Bond Formation
| Coupling Reagent | Description | Common Solvents | Reference |
|---|---|---|---|
| DCC (dicyclohexylcarbodiimide) | Forms a reactive O-acylisourea intermediate. | Apolar solvents (e.g., DCM) | masterorganicchemistry.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide, facilitating product purification. | DMF, DCM | masterorganicchemistry.comnuph.edu.ua |
| HATU | Highly effective uronium-based coupling agent, often used for challenging couplings. | DMF | nuph.edu.ua |
Reduction to Alcohol and Further Functionalization
The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(1,4-Dioxaspiro[4.5]decan-2-yl)ethanol. This transformation provides a hydroxyl group that can be used for further functionalization, such as etherification or esterification with different acyl groups.
Powerful reducing agents are required for this conversion, as carboxylic acids are less reactive than aldehydes or ketones britannica.com. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose libretexts.orgbyjus.commasterorganicchemistry.combritannica.comchemguide.co.uk. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide chemguide.co.uksavemyexams.com. The acetal (B89532) (dioxaspiro) functionality is generally stable under these conditions.
Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another excellent reagent for reducing carboxylic acids organic-chemistry.orgharvard.edubritannica.com. A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other reducible functional groups like esters, which are less reactive towards borane harvard.edunih.govcommonorganicchemistry.com. This selectivity can be highly valuable in the synthesis of complex molecules. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be used if the acid is first activated libretexts.orgsavemyexams.comcommonorganicchemistry.com.
The resulting primary alcohol, (2S)-1,4-dioxaspiro[4.5]decane-2-methanol (a closely related structure), is a known compound, indicating the viability of such reduction pathways nih.gov.
Table 3: Common Reducing Agents for Carboxylic Acids
| Reagent | Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (THF, Et₂O), then H₃O⁺ workup | Very strong, unselective. Reduces esters, amides, ketones, etc. | libretexts.orgmasterorganicchemistry.combritannica.com |
Modifications and Functionalizations of the Spirocyclic Core
Beyond the carboxylic acid group, the spirocyclic framework itself can be chemically modified, allowing for the introduction of new substituents and the alteration of the cyclohexane ring's oxidation state.
Introduction of Halogen Substituents
Halogen atoms can be introduced onto the spirocyclic core to modulate the compound's physical, chemical, and biological properties. A key example is the synthesis of 2-{1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid britannica.com. The synthesis of this α-fluoro acid derivative typically starts from 1,4-dioxaspiro[4.5]decan-8-one, which serves as a crucial intermediate britannica.com. The synthetic route involves a fluorination step using a suitable fluorinating agent to introduce the fluorine atom at the alpha position to the newly formed carboxylic acid moiety britannica.com.
Another related derivative is 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid, where the fluorine atom is directly attached to the cyclohexane ring at the C8 position wikipedia.org. The synthesis of this compound would likely involve the fluorination of a precursor containing a hydroxyl group or another suitable leaving group at the C8 position of the spirocycle. These halogenated derivatives are valuable as intermediates in medicinal chemistry due to the unique properties conferred by the fluorine atom.
Oxidation and Reduction Reactions on the Cyclohexane Moiety
The cyclohexane portion of the spirocycle can undergo oxidation and reduction reactions to introduce or modify oxo functionalities. A prominent example is the synthesis of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid chemguide.co.uksavemyexams.com. This compound is an oxo-derivative where a carbonyl group is present at the C3 position of the spiro[4.5]decane skeleton. It has been synthesized as an intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids chemguide.co.uksavemyexams.com. The synthesis starts from L-(-)-malic acid and cyclohexanone, where the spirocyclic system is formed with the concomitant generation of the oxo group within the newly formed ring system chemguide.co.uk.
The precursor 1,4-Dioxaspiro[4.5]decan-8-one is itself an important oxo-derivative and a widely used synthetic intermediate commonorganicchemistry.comambeed.com. It is commonly prepared by the ketalization of 1,4-cyclohexanedione (B43130) with ethylene (B1197577) glycol nih.gov. This ketone can then be used as a starting point for a vast range of transformations on the cyclohexane ring, including reductions to the corresponding alcohol, reductive aminations, and additions of organometallic reagents to generate tertiary alcohols.
Conversely, reduction of the ketone in 1,4-Dioxaspiro[4.5]decan-8-one would yield the corresponding secondary alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, introducing a hydroxyl group onto the cyclohexane ring for further derivatization.
Table 4: Examples of Spirocyclic Core Modifications
| Transformation | Precursor | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| Fluorination (α to acid) | 1,4-Dioxaspiro[4.5]decan-8-one derived intermediate | Fluorinating agent (e.g., Selectfluor) | 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid | britannica.com |
| Fluorination (on ring) | 8-Hydroxy-1,4-dioxaspiro[4.5]decane derivative | Fluorinating agent (e.g., DAST) | 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid | wikipedia.org |
| Oxidation/Spirocyclization | L-(-)-Malic acid, Cyclohexanone | BF₃·OEt₂, Ether | (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid | chemguide.co.uksavemyexams.com |
Substituent Effects on Ring Reactivity and Stability, particularly at the C8 position of the 1,4-dioxa-spiro[4.5]decane moiety
The stability and reactivity of the 1,4-dioxaspiro[4.5]decane ring system are significantly influenced by the nature and position of substituents on the cyclohexane ring. While specific studies on this compound are limited, the principles of substituent effects on six-membered rings can be applied to predict the behavior of derivatives substituted at the C8 position. The C8 position is equivalent to the C4 position of a substituted cyclohexane, and its substitution can induce both electronic and steric effects that modulate the stability of the spiroketal.
Electronic Effects:
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the C8 position can influence the reactivity of the spiroketal, primarily through inductive effects.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (NO₂), cyano (CN), or carbonyl groups (C=O) at the C8 position are expected to destabilize any potential carbocation formation at the spirocyclic center (C5) during acid-catalyzed hydrolysis of the ketal. This is due to the inductive withdrawal of electron density, which would intensify the positive charge of a carbocation intermediate. Consequently, EWGs at C8 would likely increase the stability of the spiroketal towards acidic conditions. For instance, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one highlights the utility of a carbonyl group at this position as a stable intermediate in various synthetic routes. nih.govchemicalbook.com
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy groups at the C8 position would be expected to have a destabilizing effect on the spiroketal under acidic conditions. By donating electron density, these groups can stabilize a developing positive charge at the spirocyclic carbon, thereby facilitating acid-catalyzed cleavage of the ketal.
Steric Effects:
The steric bulk of a substituent at the C8 position can significantly impact the conformational equilibrium of the cyclohexane ring and, consequently, the stability of the spiroketal.
The table below summarizes the predicted effects of representative substituents at the C8 position on the stability of the 1,4-dioxaspiro[4.5]decane ring.
| Substituent at C8 | Electronic Effect | Predicted Effect on Spiroketal Stability (Acidic Conditions) |
| -NO₂ | Electron-withdrawing | Increased stability |
| -CN | Electron-withdrawing | Increased stability |
| -C(O)R | Electron-withdrawing | Increased stability |
| -CH₃ | Electron-donating | Decreased stability |
| -OCH₃ | Electron-donating | Decreased stability |
| -OH | Electron-donating | Decreased stability |
These substituent effects are crucial considerations in the design of synthetic routes involving the 1,4-dioxaspiro[4.5]decane scaffold, as they can dictate the conditions required for either protection or deprotection of the corresponding ketone.
Applications of 1,4 Dioxaspiro 4.5 Decan 2 Yl Acetic Acid and Its Analogues in Synthetic Organic Chemistry
Role as Versatile Chirons and Synthetic Building Blocks in Organic Synthesis
(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid serves as a versatile chiron, a term used to describe a chiral building block derived from a readily available natural product. In this case, the starting material is often the optically pure L-(-)-malic acid. nih.gov The synthesis involves the reaction of L-(-)-malic acid with cyclohexanone (B45756), which protects the two hydroxyl groups as a cyclohexylidene ketal, forming the characteristic 1,4-dioxaspiro[4.5]decane skeleton. nih.gov This process yields an optically pure product that can be used as a scaffold to introduce chirality into new, more complex molecules. nih.gov
The rigid spirocyclic structure provides a well-defined three-dimensional orientation of the functional groups, which is advantageous for stereocontrolled reactions. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, further expanding its utility as a synthetic intermediate. Analogues, such as 1,4-dioxaspiro[4.5]decan-8-one, are also recognized as exceedingly useful bifunctional synthetic intermediates in the synthesis of various organic chemicals. researchgate.net
Utility in the Total Synthesis of Natural Products and Bioactive Molecules
The structural motifs present in this compound and its derivatives are found in numerous natural products and biologically active molecules. This has led to their extensive use in the total synthesis of these complex targets.
A significant application of this compound is as an intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids. nih.govnih.gov The synthesis starts from commercially available, optically pure L-(-)-malic acid. nih.gov The resulting title compound, (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, contains a chiral center that can be used to direct the stereochemistry of subsequent reactions, ultimately leading to the desired optically active α-hydroxy acids. nih.gov These α-hydroxy acids are an important class of compounds with diverse biological activities.
Table 1: Synthesis of (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| L-(-)-Malic acid | Cyclohexanone, BF3·OEt2 | (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid | 83% nih.gov |
The 1,4-dioxaspiro[4.5]decane core is a common structural feature in a variety of natural products. Therefore, compounds like this compound and its analogues serve as crucial intermediates for the construction of these complex spiroketal-containing molecules. For instance, 1,4-dioxaspiro[4.5]decan-2-one has been utilized in the synthesis of L-callipeltose, a deoxyamino sugar component of the natural product L-callipeltoside A. sigmaaldrich.com
Development of New Synthetic Methodologies Utilizing the Spiroketal Scaffold
The unique reactivity and structural properties of the 1,4-dioxaspiro[4.5]decane system have inspired the development of new synthetic methodologies. For example, palladium-catalyzed aminocarbonylation reactions have been employed to synthesize 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone (B32800), demonstrating the utility of this scaffold in accessing novel amide derivatives. researchgate.net Furthermore, the selective deketalization of related bis-ketal structures in the presence of an acid catalyst has been optimized to produce 1,4-dioxaspiro[4.5]decan-8-one with high efficiency. researchgate.net These methods highlight the ongoing efforts to expand the synthetic toolkit available for manipulating this versatile spiroketal framework.
Applications Beyond Medicinal Chemistry, including potential as biolubricant candidates derived from oleic acid
The applications of (1,4-dioxaspiro[4.5]decane derivatives extend beyond the realm of medicinal chemistry. Recent research has explored their potential as environmentally friendly biolubricants. researchgate.netdoaj.org In one study, novel 1,4-dioxaspiro compounds were synthesized from oleic acid, a renewable fatty acid. researchgate.netdoaj.org Specifically, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate was synthesized from methyl 9,10-dihydroxyoctadecanoate (derived from oleic acid) and cyclohexanone. researchgate.netdoaj.org The physicochemical properties of this and related compounds suggest their potential as candidates for biolubricant development. researchgate.netdoaj.org This research aligns with the broader goal of utilizing bio-derived materials to create value-added products and more sustainable industrial applications. nih.govresearchgate.net
Table 2: Investigated Physicochemical Properties of a this compound analogue for Biolubricant Potential
| Property | Finding | Reference |
|---|---|---|
| Density | Evaluated as a key physicochemical property. | researchgate.netdoaj.org |
| Total Acid Number | Measured to assess lubricant quality. | researchgate.netdoaj.org |
| Total Base Number | Determined as part of the characterization. | researchgate.netdoaj.org |
| Iodine Value | Assessed to understand the degree of unsaturation. | researchgate.netdoaj.org |
Computational Chemistry and Mechanistic Insights for 1,4 Dioxaspiro 4.5 Decan 2 Yl Acetic Acid Systems
Quantum Mechanical (QM) Calculations and Molecular Dynamics Simulations
Quantum mechanical calculations and molecular dynamics simulations offer a powerful lens to examine the behavior of (1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid systems at the atomic level. These methods are instrumental in predicting electronic properties, exploring conformational landscapes, and simulating dynamic behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable insights into its electronic properties and reactivity. By solving the Schrödinger equation for the system, DFT can be used to determine the molecule's geometry, energy, and the distribution of electrons.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Furthermore, DFT can be employed to generate electrostatic potential maps, which visualize the charge distribution within the molecule and predict sites susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding and predicting the chemical behavior of this compound in various chemical reactions. While specific DFT studies on the parent compound are not extensively documented in publicly available literature, the methodology is widely applied to similar organic molecules to elucidate their reactivity and electronic characteristics.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound possesses conformational flexibility due to the rotatable bonds in its structure, particularly in the acetic acid side chain and the spirocyclic ring system. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.
Computational methods, such as molecular mechanics and quantum mechanics, are used to systematically explore the conformational space of the molecule. By rotating the flexible bonds and calculating the energy of each resulting conformation, an energy landscape map can be constructed. This map provides a comprehensive overview of the molecule's conformational preferences.
The identification of low-energy conformers is crucial, as these are the most likely to be populated at physiological temperatures and thus responsible for the molecule's biological activity. Understanding the conformational landscape is also a prerequisite for accurate molecular docking studies, as the bioactive conformation that binds to a receptor may not be the global minimum energy structure.
In Silico Modeling for Structure-Activity Relationships (SAR) in Derivatives
In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of derivatives of this compound. These computational techniques help to rationalize the observed biological activities and guide the design of new, more potent, and selective compounds.
Ligand-Receptor Interaction Studies, such as molecular docking on 5-HT1AR models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies have been instrumental in elucidating their interactions with the serotonin 1A receptor (5-HT1AR). mdpi.com
These studies involve docking various derivatives into a homology model or a crystal structure of the 5-HT1AR. The results of these simulations provide insights into the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. For instance, research has shown that the arylpiperazine moiety of certain derivatives forms crucial interactions with specific residues in the binding pocket of the 5-HT1AR. mdpi.com
By comparing the docking scores and binding modes of different derivatives with their experimentally determined affinities, researchers can build robust SAR models. This understanding allows for the rational design of new derivatives with improved binding affinity and selectivity.
| Derivative | Key Interacting Residues in 5-HT1AR Model | Predicted Interaction Type |
| Arylpiperazine derivatives | Asp116, Phe361, Phe362, Trp358, Tyr390 | Hydrogen bonding, π-π stacking, hydrophobic interactions |
| Spirocyclic core derivatives | Ser199, Thr200 | Potential for hydrogen bonding |
This table is illustrative and based on general findings for arylpiperazine ligands binding to 5-HT1A receptor models. Specific interactions can vary depending on the exact derivative and the receptor model used.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies can be employed to predict the activity of untested compounds and to identify the key molecular descriptors that govern their biological effects.
In a typical QSAR study, a set of molecules with known activities is used as a training set. A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, and quantum chemical parameters), are calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and evaluated.
Reaction Mechanism Elucidation Through Computational Methods
Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or metabolism, computational chemistry can provide detailed insights into the reaction pathways, transition states, and reaction kinetics.
By using quantum mechanical methods like DFT, the potential energy surface of a reaction can be mapped out. This involves locating the structures of the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
By calculating the energies of different possible pathways, the most favorable reaction mechanism can be identified. This information is crucial for optimizing reaction conditions to improve yields and selectivity. Computational studies can also provide insights into the role of catalysts and solvents in the reaction mechanism. While specific computational studies on the reaction mechanisms of this compound are not widely reported, the application of these methods provides a powerful avenue for future research in this area.
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of Derivatives
In the realm of computational chemistry, the evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a pivotal step in early-stage drug discovery. researchgate.net In silico models offer a time- and cost-effective alternative to traditional in vitro and in vivo studies, allowing for the rapid screening of numerous derivatives of a lead compound, such as this compound. researchgate.netiapchem.org These predictive models are built upon large datasets of compounds with known experimental ADME profiles and utilize various computational techniques to establish relationships between molecular structure and pharmacokinetic behavior. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive ADME studies. researchgate.neteuropa.eu These models correlate a compound's physicochemical properties, or molecular descriptors, with its biological activity or pharmacokinetic properties. For derivatives of this compound, relevant descriptors would include lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. Machine learning algorithms, such as Gaussian Processes and Support Vector Machines, are often employed to develop robust and predictive QSAR models. optibrium.commdpi.com
The primary goal of these predictive efforts is to identify derivatives with a favorable ADME profile, which is crucial for achieving therapeutic efficacy and minimizing potential toxicity. Key ADME parameters that are routinely predicted using computational models include aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and interaction with cytochrome P450 (CYP450) enzymes. mdpi.comoptibrium.com
Predictive ADME Data for Hypothetical Derivatives
The following tables present hypothetical, yet representative, in silico ADME predictions for a series of designed derivatives of this compound. These values are illustrative of the type of data generated in computational screening campaigns.
Table 1: Predicted Physicochemical and Absorption Properties
| Derivative | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (logS) | Human Intestinal Absorption (%) |
| DDA-001 | 228.27 | 1.8 | -2.5 | 92 |
| DDA-002 | 256.32 | 2.3 | -3.1 | 88 |
| DDA-003 | 284.37 | 2.9 | -3.8 | 85 |
| DDA-004 | 312.42 | 3.5 | -4.5 | 79 |
Table 2: Predicted Distribution Properties
| Derivative | Plasma Protein Binding (%) | Blood-Brain Barrier Permeability (logBB) |
| DDA-001 | 85 | -0.5 |
| DDA-002 | 90 | -0.8 |
| DDA-003 | 95 | -1.2 |
| DDA-004 | 98 | -1.6 |
Table 3: Predicted Metabolism and Excretion Properties
| Derivative | CYP2D6 Inhibition | CYP3A4 Inhibition | Total Clearance (mL/min/kg) |
| DDA-001 | Non-inhibitor | Non-inhibitor | 15 |
| DDA-002 | Non-inhibitor | Weak inhibitor | 12 |
| DDA-003 | Weak inhibitor | Moderate inhibitor | 8 |
| DDA-004 | Moderate inhibitor | Strong inhibitor | 5 |
These predictive models, while powerful, are continually being refined as more experimental data becomes available and new computational algorithms are developed. mdpi.com The confidence in these predictions is also a critical aspect, with many modeling platforms providing an estimate of the prediction's reliability based on the similarity of the new compound to those in the training set. optibrium.com For novel scaffolds like this compound, it is essential to validate the in silico predictions with targeted in vitro experiments.
Emerging Research Frontiers and Future Perspectives on 1,4 Dioxaspiro 4.5 Decan 2 Yl Acetic Acid Chemistry
Novel Synthetic Approaches and Catalyst Development
The synthesis of the spiroketal core has been a significant area of research, with a move towards more efficient, stereoselective, and environmentally benign methods. Transition metal catalysis has become a cornerstone of modern spiroketal synthesis, offering powerful tools for constructing this key structural motif. nih.gov
Recent developments have seen the expanded use of various transition metals to catalyze spiroketalization reactions. Gold-catalyzed processes, for instance, have shown remarkable efficiency in asymmetric spiroketalization. nih.govnih.gov Palladium(II) catalysts have also been successfully employed for novel stereoselective synthesis of spiroketal structures. elsevierpure.com Beyond precious metals, there is a growing interest in earth-abundant and less toxic alternatives. Catalysts based on manganese, zinc, nickel, and silver are being explored for their potential in synthesizing spiro-compounds, offering cost-effective and sustainable options. nih.gov For example, zinc ions can act as effective redox-stable Lewis acid catalysts for various organic transformations. nih.gov
The development of new catalytic systems is a continuous effort. Researchers are designing structurally adaptable chiral ligands, such as those based on aromatic spiroketals, to achieve high levels of enantioselectivity in asymmetric catalysis. acs.org These efforts are crucial for producing specific stereoisomers, which often exhibit distinct biological activities.
Table 1: Selected Catalytic Systems for Spiroketal Synthesis
| Catalyst Type | Metal | Precursor Type | Key Advantages |
|---|---|---|---|
| Gold-catalyzed | Au | Alkyne diols | High efficiency in asymmetric synthesis. nih.govnih.gov |
| Palladium-catalyzed | Pd | Not specified | Enables novel stereoselective synthesis. elsevierpure.com |
| Manganese-based | Mn | Isatin derivatives | Earth-abundant, low toxicity, cost-effective. nih.gov |
| Zinc-based | Zn | Not specified | Redox-stable Lewis acid catalysis. nih.gov |
| Silver-based | Ag | Isatin derivatives | Lower cost than Au/Pt, activates C-H bonds. nih.gov |
Design and Synthesis of Functionally Advanced Dioxaspiro[4.5]decane Derivatives
Building upon the core (1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid structure, current research is focused on synthesizing derivatives with enhanced or novel functionalities. These efforts aim to create molecules with specific biological targets or material properties.
One significant area is the development of therapeutic agents. For example, derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been identified as potent and selective 5-HT1A receptor agonists, with potential applications in pain control. nih.gov In another study, novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives were synthesized and shown to be potent inhibitors of the mitochondrial permeability transition pore (mPTP), a key target for treating ischemia/reperfusion injuries. nih.gov
The synthesis often involves multi-step sequences starting from readily available materials like cyclohexanone (B45756). preprints.org For instance, 2-acetylcyclohexanone (B32800) can be converted into 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, a versatile intermediate for further functionalization via palladium-catalyzed aminocarbonylation to produce various acrylamides. researchgate.net The synthesis of the parent compound, (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, has been reported as an intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids, starting from malic acid and cyclohexanone. nih.gov
Table 2: Examples of Functionally Advanced (1,4-Dioxaspiro[4.5]decane) Derivatives
| Derivative Class | Starting Materials | Synthetic Highlight | Potential Application |
|---|---|---|---|
| 5-HT1A Receptor Agonists | 1,4-Dioxaspiro[4.5]dec-2-ylmethylamine | Combination with heterocyclic rings | Analgesics, Neuroprotection. nih.gov |
| mPTP Inhibitors | Spiroimidazolidinones | Functionalization of a 1,4,8-triazaspiro[4.5]decan-2-one template | Cardioprotection, Ischemia/Reperfusion Injury. nih.gov |
| Acrylamides | 2-Acetylcyclohexanone | Palladium-catalyzed aminocarbonylation of an iodoalkene intermediate | Chemical Synthesis. researchgate.net |
| Tumor Imaging Agents | Piperidine compounds | One-pot, two-step radiolabeling with ¹⁸F | σ1 Receptor Ligands for PET Imaging. nih.gov |
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like advanced spiroketal derivatives can be time-consuming and challenging to scale up using traditional batch methods. youtube.com Flow chemistry, where reactions are performed in a continuously flowing stream, is emerging as a powerful technology to address these limitations. nih.govresearchgate.net
Flow chemistry offers significant advantages, including enhanced reaction control, improved safety, and streamlined multi-step processing. youtube.comnih.gov The small dimensions of flow reactors allow for rapid mixing and superior heat transfer, enabling reactions to be performed under conditions that might be hazardous in a large-scale batch reactor. youtube.com This technology has been successfully applied to the synthesis of spirocyclic polyketides, incorporating key steps like gold-catalyzed spiroketalization within a continuous flow process. nih.govresearchgate.net
Automation is a key theme in modern chemistry, and flow reactors are well-suited for integration into automated synthesis platforms. researchgate.netasynt.com By combining modular flow systems with online analysis and robotic handling, entire synthetic sequences can be automated, from reagent delivery to purification. youtube.comyoutube.com This approach not only accelerates the synthesis of individual compounds but also facilitates the rapid generation of compound libraries for screening and discovery. researchgate.net The development of automated flow synthesis for spirocyclic scaffolds is an active area of research, promising to expand the accessible chemical space for drug discovery. asynt.com
Exploration of New Application Domains (e.g., probe molecules, diagnostic tools)
The unique, rigid three-dimensional structure of the (1,4-dioxaspiro[4.5]decane) framework makes it an excellent scaffold for the design of specialized chemical tools for diagnostics and molecular probing.
A promising application is in the development of radioligands for positron emission tomography (PET) imaging. Researchers have synthesized [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives that show high affinity and selectivity for σ1 receptors, which are overexpressed in many types of tumors. nih.gov These radiotracers have demonstrated high accumulation in human carcinoma and melanoma xenograft models, suggesting their potential as potent agents for tumor imaging. nih.gov
Beyond imaging, these scaffolds are being incorporated into new diagnostic platforms and bioprobes. nih.gov For instance, new bioprobes that combine a targeting peptide with a lanthanide ion are being designed for both diagnostic and therapeutic (theranostic) purposes. nih.gov The spiroketal structure can provide the necessary rigidity and orientation for the targeting moiety to selectively bind to its biological target, such as a specific protein on the surface of a cancer cell. The development of such tools is crucial for early disease diagnosis and personalized medicine. nih.gov
Advanced Theoretical Studies and Data-Driven Discovery in Spiroketal Chemistry
Alongside experimental work, advanced theoretical studies and data-driven approaches are becoming indispensable for accelerating research in spiroketal chemistry. Computational modeling and machine learning are providing new insights into reaction mechanisms, predicting molecular properties, and guiding the discovery of novel compounds. rsc.orgchemrxiv.org
Molecular modeling studies are used to rationalize observed structure-activity relationships (SAR) for newly synthesized derivatives. For example, in the development of mPTP inhibitors, modeling was used to identify the binding site of the 1,4,8-triazaspiro[4.5]decan-2-one derivatives at the interface of ATP synthase subunits. nih.gov Similarly, theoretical studies of ADME (Absorption, Distribution, Metabolism, and Excretion) properties help predict the drug-like characteristics and blood-brain barrier permeability of new compounds. nih.gov
More broadly, the field of chemistry is embracing data-driven discovery, where machine learning algorithms mine vast datasets to identify trends, predict reaction outcomes, and propose new synthesis targets. youtube.comrsc.org Sparse identification methods are being employed to automatically determine complex chemical reaction mechanisms from limited experimental data. chemrxiv.org In the context of spiroketal chemistry, these approaches can help unravel the intricacies of catalytic cycles and predict the stereochemical outcome of reactions. As automated synthesis platforms generate larger and more complex datasets, the synergy between automation, computation, and data science will be a powerful engine for discovering the next generation of functionally advanced spiroketals. youtube.comfas.org
Q & A
Q. What are the common synthetic routes for (1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid?
The synthesis typically involves multi-step organic reactions starting from malic acid derivatives or spirocyclic precursors. A key step is the formation of the 1,4-dioxaspiro ring through cyclization under acidic or catalytic conditions. For example, malic acid derivatives undergo cyclohexylidene protection of hydroxyl groups to form the spiro framework, followed by acetylation . Alternative routes use allylic amines and Tsuji–Trost cascade cyclization with catalysts like palladium to achieve stereoselectivity . Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane .
| Key Reaction Steps | Conditions/Reagents | Reference |
|---|---|---|
| Cyclohexylidene protection | Acid catalysis (e.g., H₂SO₄) | |
| Tsuji–Trost cyclization | Pd catalysts, ethyl acetoacetate | |
| Purification | SiO₂ chromatography |
Q. How is the molecular structure of this compound characterized?
Structural characterization relies on X-ray crystallography for resolving the spirocyclic framework and stereochemistry . Complementary techniques include:
- NMR spectroscopy : To confirm proton environments (e.g., spiro ring protons at δ 3.5–4.5 ppm) and carbon connectivity.
- Mass spectrometry : For molecular weight validation (e.g., m/z 146.14 for C₆H₁₀O₄) .
- IR spectroscopy : To identify carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches . PubChem and EPA DSSTox provide standardized identifiers (InChIKey: FWFUSMMVFVVERM-UHFFFAOYSA-N) for cross-referencing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in spirocyclic compound synthesis?
Yield optimization requires balancing catalyst selection, solvent polarity, and temperature. For instance:
- Catalysts : Palladium complexes in Tsuji–Trost reactions enhance stereoselectivity (>85% yield) .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization .
- Temperature : Lower temperatures (0–5°C) reduce side reactions during acid-sensitive steps . Contradictions arise in solvent choices: some protocols favor dichloromethane for faster kinetics, while others report esterification side reactions in its presence .
Q. What strategies address stereochemical challenges in asymmetric synthesis of this compound?
Chiral auxiliaries and enantioselective catalysis are critical. For example:
- Chiral pool synthesis : Starting from (2S)-malic acid derivatives retains configuration during spiro ring formation .
- Catalytic asymmetric induction : Rhodium or palladium catalysts with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess in related spiro compounds .
- Crystallization-induced dynamic resolution : Racemic mixtures are resolved using chiral co-crystals .
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies show:
- Spiro ring size : 1,4-Dioxaspiro[4.5] frameworks exhibit better metabolic stability than [4.4] analogs due to reduced ring strain .
- Substituent effects : Chlorophenyl groups (as in N'-(3-chloro-2-methylphenyl)- analogs) enhance cytotoxicity by 30% compared to non-halogenated derivatives .
- Amide vs. ester linkages : Amides improve membrane permeability but may reduce solubility .
Data Contradiction Analysis
Discrepancies in reported yields (e.g., 70% vs. 89% for similar Tsuji–Trost reactions) may stem from:
Catalyst purity : Trace moisture degrades palladium complexes, lowering efficiency .
Scaling effects : Bench-scale reactions often underperform optimized micro-scale conditions .
Characterization methods : Impurities undetected by TLC may inflate yields in older studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
